Higher Photoluminescence Quantum Yield (PLQY) in InP/ZnSeS/ZnS Quantum Dots vs. Tris(dimethylamino)phosphine
In a direct head-to-head study, InP/ZnSeS/ZnS core/shell quantum dots synthesized using P(TMS)₃ achieved a PLQY of 95%, compared to only 85% for QDs synthesized under analogous conditions using (DMA)₃P [1]. The P(TMS)₃-based QDs also exhibited a marginally narrower emission bandwidth (35 nm vs. 36 nm FWHM), translating to superior color purity [1]. This result confirms that the precursor's chemistry governs the passivation of surface trap states, which are a primary channel for non-radiative recombination losses, and that (DMA)₃P-based syntheses introduce a higher density of such defects in the absence of complex post-treatments.
| Evidence Dimension | Photoluminescence Quantum Yield (PLQY) and Emission Bandwidth (FWHM) |
|---|---|
| Target Compound Data | PLQY: 95%; FWHM: 35 nm |
| Comparator Or Baseline | Tris(dimethylamino)phosphine ((DMA)₃P): PLQY: 85%; FWHM: 36 nm |
| Quantified Difference | PLQY is 10 percentage points higher (a 12% relative improvement); FWHM is 1 nm narrower |
| Conditions | InP/ZnSeS/ZnS quantum dots synthesized via hot-injection with gradient-alloyed inner shell and ZnS outer shell; measurements at room temperature |
Why This Matters
Improved PLQY and narrower bandwidth directly enhance the efficiency and color purity of quantum dot light-emitting diodes (QLEDs) and displays, making P(TMS)₃ the preferred precursor for high-performance optoelectronic applications.
- [1] Shim, H. S.; Ko, M.; Nam, S.; Oh, J. H.; Jeong, S.; Yang, Y.; Park, S. M.; Do, Y. R.; Song, J. K. InP/ZnSeS/ZnS Quantum Dots with High Quantum Yield and Color Purity for Display Devices. ACS Appl. Nano Mater. 2023, 6 (2), 1285–1294. View Source
